molecular formula C10H10N2O3S B8451563 3-Formyl-2-(pyridin-3-yl)thiazolidine-4-carboxylic acid

3-Formyl-2-(pyridin-3-yl)thiazolidine-4-carboxylic acid

Cat. No.: B8451563
M. Wt: 238.27 g/mol
InChI Key: UAKRDYSCFUPEQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Formyl-2-(pyridin-3-yl)thiazolidine-4-carboxylic acid is a heterocyclic compound that features a thiazolidine ring fused with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-2-(pyridin-3-yl)thiazolidine-4-carboxylic acid typically involves the reaction of 3-pyridylamine with thiazolidine-4-carboxylic acid under formylation conditions. The reaction is usually carried out in the presence of formic acid or formyl chloride as the formylating agent. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Formyl-2-(pyridin-3-yl)thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Formyl-2-(pyridin-3-yl)thiazolidine-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Formyl-2-(pyridin-3-yl)thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s thiazolidine ring can interact with enzymes and receptors, modulating their activity. Additionally, the pyridine moiety can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-4-carboxylic acid: Shares the thiazolidine ring but lacks the pyridine moiety.

    3-pyridylamine: Contains the pyridine ring but lacks the thiazolidine moiety.

    N-formylthiazolidine-4-carboxylic acid: Similar structure but without the pyridine ring

Uniqueness

3-Formyl-2-(pyridin-3-yl)thiazolidine-4-carboxylic acid is unique due to the combination of the thiazolidine and pyridine rings, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H10N2O3S

Molecular Weight

238.27 g/mol

IUPAC Name

3-formyl-2-pyridin-3-yl-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C10H10N2O3S/c13-6-12-8(10(14)15)5-16-9(12)7-2-1-3-11-4-7/h1-4,6,8-9H,5H2,(H,14,15)

InChI Key

UAKRDYSCFUPEQV-UHFFFAOYSA-N

Canonical SMILES

C1C(N(C(S1)C2=CN=CC=C2)C=O)C(=O)O

Origin of Product

United States

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